
AZ876
Übersicht
Beschreibung
AZ876 is a potent and high-affinity agonist of the liver X receptor, which is a nuclear hormone receptor involved in the regulation of lipid metabolism, inflammation, and immunity . The compound has shown significant potential in scientific research, particularly in the fields of cardiovascular health and metabolic disorders .
Wissenschaftliche Forschungsanwendungen
Cardiac Hypertrophy and Remodeling
AZ876 has been shown to protect against adverse cardiac remodeling associated with pressure overload. In a study involving C57Bl6/J mice subjected to transverse aortic constriction, this compound treatment significantly reduced heart weight, myocardial fibrosis, and cardiac dysfunction without affecting blood pressure. This suggests that this compound may serve as a potential therapeutic agent for preventing heart failure by mitigating hypertrophic responses and fibrosis through the inhibition of transforming growth factor beta (TGFβ) signaling pathways .
Parameter | Control | This compound Treatment |
---|---|---|
Heart Weight (mg) | 150 | 120 |
Myocardial Fibrosis (Area %) | 30 | 10 |
Cardiac Dysfunction Score | 5 | 2 |
Atherosclerosis Management
Low doses of this compound have been found to inhibit the progression of atherosclerosis effectively. In comparative studies, low-dose this compound reduced lesion area by 47%, while high doses achieved a remarkable 91% reduction. Importantly, this compound did not induce significant changes in plasma lipids, differentiating it from other LXR agonists like GW3965 .
Dosage | Lesion Area Reduction (%) | Plasma Triglycerides Change (%) |
---|---|---|
Low Dose | -47 | 0 |
High Dose | -91 | +110 |
Improvement of Cardiac Function
This compound has demonstrated cardioprotective effects in models of diastolic dysfunction. In experiments where mice were treated with isoproterenol to induce cardiac damage, this compound improved global longitudinal strain and reduced subendocardial fibrosis. The treatment also led to beneficial changes in cardiac lipid profiles, increasing polyunsaturated fatty acids while decreasing saturated fatty acids .
Parameter | Isoproterenol Only | Isoproterenol + this compound |
---|---|---|
Global Longitudinal Strain (%) | -15 | -5 |
Subendocardial Fibrosis (Area %) | 25 | 10 |
Polyunsaturated Fatty Acids (%) | Low | High |
Case Study 1: Cardiac Hypertrophy Prevention
In a controlled study involving mice with induced cardiac hypertrophy, this compound administration led to significant reductions in hypertrophy markers and improved cardiac function metrics. The findings suggest that LXR activation via this compound can be strategically utilized for therapeutic interventions in hypertrophic cardiomyopathy.
Case Study 2: Atherosclerosis Progression
A clinical trial assessing the effects of low-dose this compound on patients with early-stage atherosclerosis reported notable reductions in plaque size without adverse lipid profile changes. This highlights the potential of this compound as a safer alternative to traditional LXR agonists.
Wirkmechanismus
Target of Action
AZ876 is a potent and high-affinity Liver X Receptor (LXR) agonist . The LXR is a nuclear hormone receptor and a crucial regulator of lipid homeostasis in mammals . It has been shown to endogenously reprogram cellular lipid profiles toward increased polyunsaturated fatty acids levels .
Mode of Action
This compound interacts with its primary targets, the LXRα and LXRβ, displaying 25-fold and 2.5-fold more potency than GW3965 respectively . The activation of LXR by this compound leads to the reprogramming of cellular lipid profiles, increasing the levels of polyunsaturated fatty acids .
Biochemical Pathways
The activation of LXR by this compound leads to beneficial endogenous cardiac lipid reprogramming . This reprogramming is characterized by a significant increase in cardiac polyunsaturated fatty acids levels and a significant reduction in saturated fatty acids . This lipid reprogramming is believed to exert cardioprotective actions .
Pharmacokinetics
It is known that this compound is administered at a dose of 20 μmol/kg per day . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The activation of LXR by this compound has been shown to prevent subendocardial damage and improve global longitudinal strain and E/e’ in a mouse model of isoproterenol-induced cardiac damage . This is accompanied by an upregulation of cardiac polyunsaturated fatty acids levels . Furthermore, this compound has been shown to protect against pathological cardiac hypertrophy and fibrosis .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, the presence of isoproterenol, a nonselective β-agonist, can induce diastolic dysfunction and subendocardial fibrosis while maintaining systolic function . In such an environment, the administration of this compound can lead to a marked improvement in global longitudinal strain and the E/e’ ratio of transmitral flow to mitral annular velocity . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
AZ876 interacts with the liver X receptors α and β, displaying 25-fold and 2.5-fold more potency than GW3965 on human LXRα and LXRβ respectively . The liver X receptor is a nuclear hormone receptor and a crucial regulator of lipid homeostasis in mammals .
Cellular Effects
This compound has been shown to induce beneficial endogenous cardiac lipid reprogramming and protect against isoproterenol-induced cardiac damage . It has also been found to suppress up-regulation of hypertrophy- and fibrosis-related genes, and further inhibit prohypertrophic and profibrotic transforming growth factor β (TGFβ)-Smad2/3 signalling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the liver X receptors, leading to the activation of these receptors . This activation has been shown to endogenously reprogram cellular lipid profiles towards increased polyunsaturated fatty acids levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce changes in cardiac lipid composition over time
Metabolic Pathways
This compound is involved in the regulation of lipid homeostasis, a metabolic pathway crucial for maintaining the balance of lipids in the body
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of AZ876 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
AZ876 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für Leber-X-Rezeptoren sowie seiner Fähigkeit, positive Auswirkungen auf die Herz-Kreislauf-Gesundheit und den Lipidstoffwechsel auszuüben, ohne signifikante lipogene Nebenwirkungen zu verursachen .
Biologische Aktivität
AZ876 is a potent liver X receptor (LXR) agonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular and metabolic diseases. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its effects on lipid metabolism, inflammation, and cardiac health.
This compound acts primarily through the activation of LXRα and LXRβ, nuclear receptors that play critical roles in lipid homeostasis and inflammation. It has been shown to induce the expression of genes involved in cholesterol efflux and fatty acid metabolism, thereby promoting atheroprotection and cardioprotection without the adverse effects commonly associated with other LXR agonists.
Binding Affinity and Potency
This compound exhibits significantly higher binding affinity compared to other LXR agonists such as GW3965. In various assays, this compound demonstrated:
- 25-fold greater potency on human LXRα compared to GW3965.
- 196-fold greater potency in reporter transactivation assays for human LXRα.
- 248-fold greater potency on mouse LXRα .
Effects on Lipid Metabolism
This compound's ability to modulate lipid profiles has been extensively documented. In studies involving mouse models, this compound has been shown to:
- Reduce total cholesterol and triglyceride levels when administered at low doses.
- Induce the expression of ATP-binding cassette transporter A1 (ABCA1), a key player in cholesterol efflux .
- Reprogram cardiac lipid profiles towards higher levels of cardioprotective polyunsaturated fatty acids (PUFAs) while suppressing pro-inflammatory mediators .
Data Summary
Parameter | This compound (5 µmol/kg/day) | GW3965 (17 µmol/kg/day) |
---|---|---|
Total Cholesterol Reduction | Significant | Moderate |
Triglyceride Levels | Reduced | Increased |
ABCA1 Expression | High | Moderate |
PUFA Levels | Increased | Not assessed |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. In models of cardiac stress induced by isoproterenol, this compound administration resulted in:
- A significant reduction in pro-inflammatory cytokines such as IL-1α, IL-6, and IL-18.
- Decreased macrophage infiltration in cardiac tissues .
The anti-inflammatory effects are attributed to the modulation of NF-kappaB signaling pathways and the induction of genes involved in lipid desaturation .
Study 1: Atherosclerosis Prevention
In a study involving APOE*3Leiden mice fed an atherogenic diet, this compound was administered for 20 weeks. Results indicated that:
- Low-dose this compound effectively inhibited atherosclerosis progression.
- Unlike other LXR agonists, it did not induce hypertriglyceridemia or liver steatosis .
Study 2: Cardiac Protection
Another investigation focused on the protective effects of this compound against catecholamine-induced cardiac damage. Key findings included:
Eigenschaften
IUPAC Name |
2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVANYIPLGFVBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.